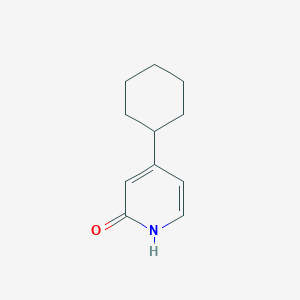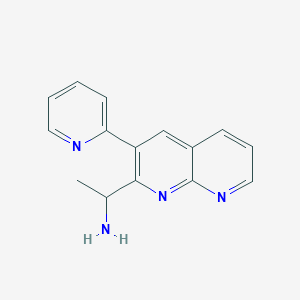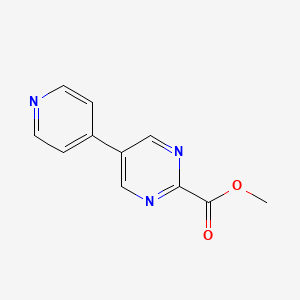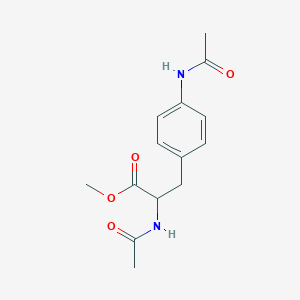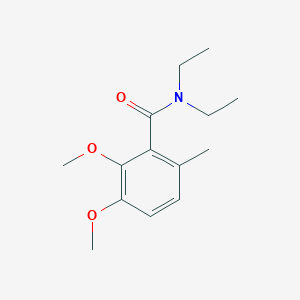![molecular formula C19H20ClN3O3 B13873146 Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and methoxymethyl groups: These functional groups can be introduced through substitution reactions using appropriate reagents.
Attachment of the tert-butyl ester: This step often involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.
科学研究应用
Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrrolo[2,3-d]pyrimidine derivatives with biological targets.
Chemical Research: The compound can serve as a model system for studying various chemical reactions and mechanisms.
作用机制
The mechanism of action of tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-chloro-5,6-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine
Uniqueness
Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in specific applications, such as increased selectivity or improved pharmacokinetic properties.
属性
分子式 |
C19H20ClN3O3 |
|---|---|
分子量 |
373.8 g/mol |
IUPAC 名称 |
tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C19H20ClN3O3/c1-19(2,3)26-18(24)23-13(11-25-4)10-14-15(20)21-16(22-17(14)23)12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 |
InChI 键 |
XEXCWRBQTRKYQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
![3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13873097.png)
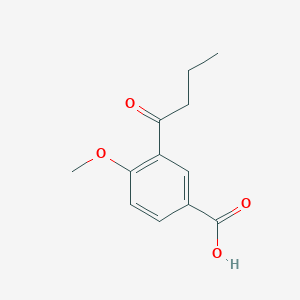
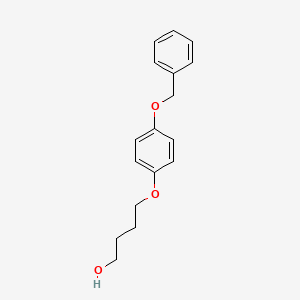
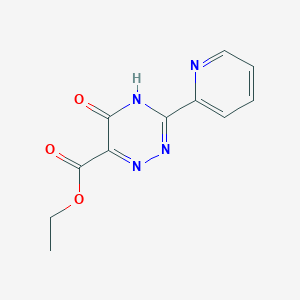

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
